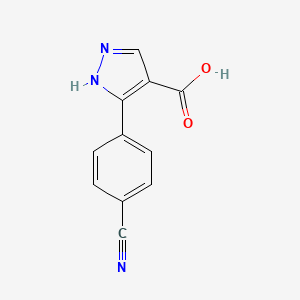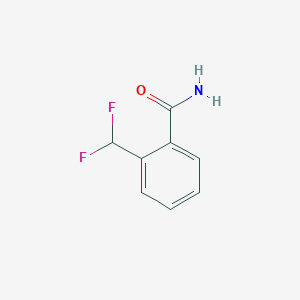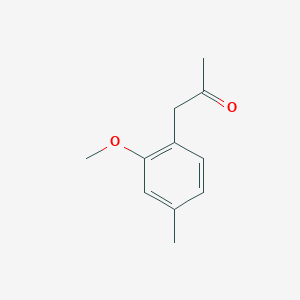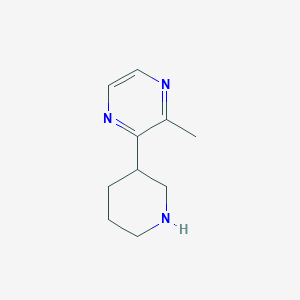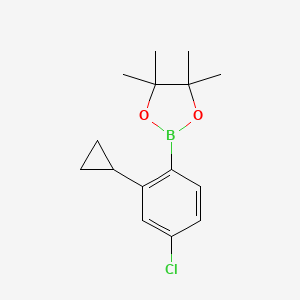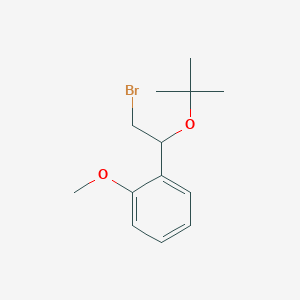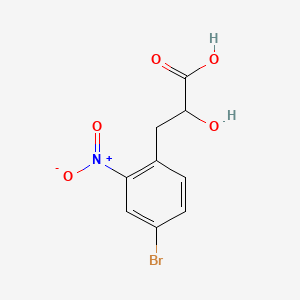
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a nitro group, and a hydroxypropanoic acid moiety attached to a benzene ring
Métodos De Preparación
The synthesis of 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-nitrotoluene, which is then subjected to a series of reactions including bromination, nitration, and hydrolysis to yield the desired product . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific reagents to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and hydroxy group can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
Similar compounds to 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid include:
3-Bromo-1-(2-nitrophenyl)propan-1-ol: This compound has a similar structure but lacks the hydroxypropanoic acid moiety.
4-Bromo-2-nitrophenylacetic acid: This compound has a similar aromatic ring structure but differs in the side chain attached to the benzene ring
Propiedades
Fórmula molecular |
C9H8BrNO5 |
|---|---|
Peso molecular |
290.07 g/mol |
Nombre IUPAC |
3-(4-bromo-2-nitrophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrNO5/c10-6-2-1-5(3-8(12)9(13)14)7(4-6)11(15)16/h1-2,4,8,12H,3H2,(H,13,14) |
Clave InChI |
YHAQMVVGKPNSDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


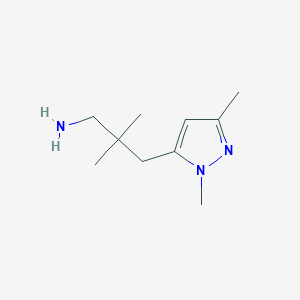
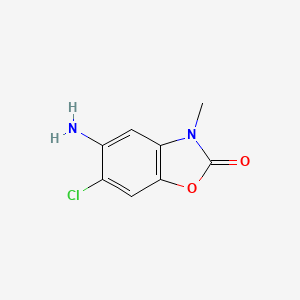
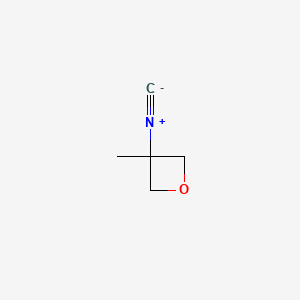
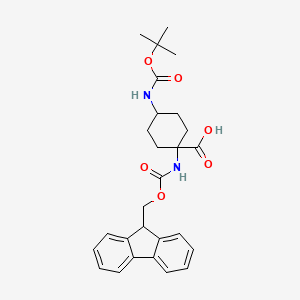
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
